molecular formula C22H27FN4O2 B2522677 N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide CAS No. 1049568-06-0

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide

Cat. No.: B2522677
CAS No.: 1049568-06-0
M. Wt: 398.482
InChI Key: UUFCKRBXEQVSPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-fluoro-4-methylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C22H27FN4O2 and its molecular weight is 398.482. The purity is usually 95%.
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Scientific Research Applications

Orexin Receptor Mechanisms in Compulsive Food Consumption

A study by Piccoli et al. (2012) explored the effects of selective Orexin-1 Receptor (OX1R) and Orexin-2 Receptor (OX2R) antagonists on binge eating (BE) in female rats. The research suggests that OX1R mechanisms play a significant role in BE, indicating that selective antagonism at OX1R could represent a novel pharmacological treatment for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Neurokinin-1 Receptor Antagonism

Harrison et al. (2001) developed a high-affinity, orally active neurokinin-1 (NK1) receptor antagonist with significant solubility in water, showcasing its effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001). This study highlights the potential therapeutic applications of NK1 receptor antagonists in treating conditions associated with depression and emesis.

Sigma Ligands and Serotonin Receptors

Perregaard et al. (1995) synthesized a series of compounds with high affinity for sigma 1 and sigma 2 binding sites, as well as for serotonin 5-HT1A and 5-HT2A, dopamine D2, and adrenergic alpha 1 receptors. The introduction of a 4-fluorophenyl substituent resulted in very selective sigma 2 ligands with subnanomolar affinity, indicating their potential in developing treatments targeting these receptors (Perregaard et al., 1995).

Pharmacokinetics of Selective Androgen Receptor Modulators

Wu et al. (2006) examined the pharmacokinetics and metabolism of S-1, a member of a series of potent selective androgen receptor modulators (SARMs), in rats. The study provides detailed insights into the metabolic pathways and pharmacokinetic characteristics of SARMs, contributing to the development of novel therapeutic agents for androgen-dependent diseases (Wu et al., 2006).

5-HT2A Receptor Inverse Agonist for Antipsychotic Use

Vanover et al. (2006) presented the pharmacological properties of ACP-103, a potent 5-HT2A receptor inverse agonist, demonstrating its potential as an antipsychotic agent. The study elaborates on the compound's efficacy in attenuating behaviors induced by receptor agonists in animal models, supporting its development for treating psychiatric disorders (Vanover et al., 2006).

Properties

IUPAC Name

N'-(3-fluoro-4-methylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27FN4O2/c1-17-8-9-18(16-20(17)23)25-22(29)21(28)24-10-5-11-26-12-14-27(15-13-26)19-6-3-2-4-7-19/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUFCKRBXEQVSPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.